2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide
Description
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide is a hydroxyimino-substituted butanamide derivative featuring a 3-methoxyphenyl group attached to the amide nitrogen. Its core structure comprises a butanamide backbone with a hydroxyimino (-N-OH) group at the 2-position and a ketone (-C=O) at the 3-position.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-(3-methoxyphenyl)-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-4-3-5-9(6-8)17-2/h3-6,14H,1-2H3,(H,12,15)/b10-7+ |
InChI Key |
ZSBBYKWJEYISAC-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC(=CC=C1)OC)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC(=CC=C1)OC)N=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by a subsequent reaction with butyric anhydride or butyric acid in the presence of a dehydrating agent. The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. The use of catalysts and advanced purification techniques helps in achieving high-quality product standards.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide and two closely related analogs:
| Compound Name | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | C₁₁H₁₂N₂O₄ | 3-OCH₃ (phenyl) | 236.24 | Not Provided |
| (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide | C₁₀H₁₀N₂O₃ | H (phenyl) | 206.20 | 2352-40-1 |
| 2-(Hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide | C₁₀H₉ClN₂O₃ | 4-Cl (phenyl) | 240.65 | 42248-27-1 |
Key Observations:
The 4-chloro substituent in the latter analog is electron-withdrawing, likely increasing lipophilicity and altering reactivity in nucleophilic or electrophilic reactions .
Molecular Weight :
- The methoxy-substituted derivative has a higher molecular weight (236.24 g/mol) than the unsubstituted analog (206.20 g/mol) due to the addition of a methoxy group (-OCH₃). The chloro analog (240.65 g/mol) surpasses both due to the chlorine atom’s mass .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide?
To optimize synthesis, focus on reaction conditions such as solvent selection (e.g., ethanol or dimethylformamide for solubility and reactivity) and base catalysts (e.g., potassium carbonate for deprotonation efficiency). Monitor intermediates via HPLC and confirm final product purity using NMR (¹H/¹³C) and mass spectrometry. For example, analogous compounds with methoxyphenyl groups require controlled temperature (60–80°C) to prevent side reactions like over-oxidation or hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?
Combine experimental and computational methods:
- FT-IR/Raman : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N–O stretch at ~1250 cm⁻¹).
- UV-Vis : Analyze π→π* and n→π* transitions to assess conjugation in the oxo-butyramide backbone .
- NMR : Use ¹H and ¹³C assignments to verify substituent positions (e.g., methoxy group at δ 3.8 ppm in ¹H NMR) .
- DFT calculations : Compare experimental spectra with B3LYP/6-311+G(d,p)-level predictions to resolve ambiguities .
Q. How can computational methods elucidate the compound’s reactivity and electron distribution?
Employ density functional theory (DFT) to calculate:
- Fukui indices : Identify nucleophilic/electrophilic sites (e.g., oxime nitrogen as a nucleophilic center).
- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation effects (e.g., stabilization of the oxime group via σ→σ* interactions) .
- Electron Localization Function (ELF) : Map electron density to visualize bonding regions (e.g., lone pairs on the hydroxyimino group) .
Tools like Multiwfn enable topology analysis of electron density for reactive site prediction .
Advanced Research Questions
Q. How do solvation effects influence the compound’s electronic properties in DFT simulations?
Integrate the Polarizable Continuum Model (PCM) to account for solvent interactions. For isotropic solvents (e.g., water, ethanol), use default dielectric constants. For anisotropic environments (e.g., lipid membranes), apply tailored dielectric tensors. PCM-adjusted HOMO-LUMO gaps often show a 0.2–0.5 eV reduction compared to gas-phase calculations, critical for predicting solubility and biological membrane permeability .
Q. What methodologies resolve contradictions between experimental and computational spectral data?
Follow this workflow:
Re-optimize geometry : Ensure DFT calculations use solvent-equilibrated structures.
Vibrational mode scaling : Apply empirical scaling factors (e.g., 0.96–0.98 for B3LYP/6-31G*) to align theoretical and experimental IR/Raman peaks .
Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers in solution, which may differ from gas-phase DFT geometries .
Cross-validate with NMR chemical shifts : GIAO (Gauge-Independent Atomic Orbital) methods improve shift accuracy by 10–15% compared to static calculations .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Substitute the methoxyphenyl group with halogens or bulky substituents to assess steric/electronic effects on bioactivity.
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding via the hydroxyimino group) .
- ADMET profiling : Predict bioavailability and toxicity via SwissADME or ProTox-II, focusing on metabolic stability of the oxime moiety .
Q. What advanced analytical techniques are critical for studying its solid-state properties?
- Single-crystal XRD : Resolve hydrogen-bonding networks (e.g., oxime⋯carbonyl interactions).
- DSC/TGA : Characterize thermal stability (decomposition onset >200°C for similar amides) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O interactions contributing >30% to crystal packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
